molecular formula C9H9ClN2O B014841 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52548-84-2

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B014841
CAS No.: 52548-84-2
M. Wt: 196.63 g/mol
InChI Key: SFTJKCPNRHYWEO-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-chloroethyl substituent, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 2-chloroethylamine with benzimidazole derivatives. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures, usually around 339 K, and the product is extracted using chloroform (CHCl3) and purified by washing with water and drying with magnesium sulfate (MgSO4) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

  • Substituted benzimidazole derivatives
  • Benzimidazole N-oxides
  • Dihydrobenzimidazole derivatives

Scientific Research Applications

1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with biological targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The benzimidazole core can also interact with various biomolecules through hydrogen bonding and π-π stacking interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    1-(2-chloroethyl)-1H-imidazole: Similar structure but lacks the benzo ring, leading to different biological activities.

    2-chloroethylbenzimidazole: Similar structure but with the chloroethyl group at a different position, affecting its reactivity and applications.

    Benzimidazole N-oxides: Oxidized derivatives with different chemical properties and biological activities.

Uniqueness: 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzimidazole core and the 2-chloroethyl group allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3-(2-chloroethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJKCPNRHYWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394696
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52548-84-2
Record name 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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